molecular formula C17H15BN2 B1528039 3-(4-Methylphenyl)-2,4-diaza-3-boratricyclo-[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene CAS No. 1159803-47-0

3-(4-Methylphenyl)-2,4-diaza-3-boratricyclo-[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene

Cat. No.: B1528039
CAS No.: 1159803-47-0
M. Wt: 258.1 g/mol
InChI Key: VPFSXFHFLDYAKY-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-2,4-diaza-3-boratricyclo-[7310{5,13}]trideca-1(13),5,7,9,11-pentaene is a boron-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-2,4-diaza-3-boratricyclo-[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene typically involves the reaction of 4-methylphenylboronic acid with a suitable naphthalene derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-2,4-diaza-3-boratricyclo-[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the boron atom, with reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of boronic acids or boronates.

    Reduction: Formation of borohydrides.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-(4-Methylphenyl)-2,4-diaza-3-boratricyclo-[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-2,4-diaza-3-boratricyclo-[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which is crucial for its biological activity. The compound can also participate in electron transfer processes, making it useful in catalysis and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylphenyl)-2,4-diaza-3-boratricyclo-[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene is unique due to its fused naphthalene ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in catalysis and materials science.

Properties

IUPAC Name

3-(4-methylphenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BN2/c1-12-8-10-14(11-9-12)18-19-15-6-2-4-13-5-3-7-16(20-18)17(13)15/h2-11,19-20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFSXFHFLDYAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methylphenyl)-2,4-diaza-3-boratricyclo-[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene
Reactant of Route 2
Reactant of Route 2
3-(4-Methylphenyl)-2,4-diaza-3-boratricyclo-[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene
Reactant of Route 3
Reactant of Route 3
3-(4-Methylphenyl)-2,4-diaza-3-boratricyclo-[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene
Reactant of Route 4
3-(4-Methylphenyl)-2,4-diaza-3-boratricyclo-[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene

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